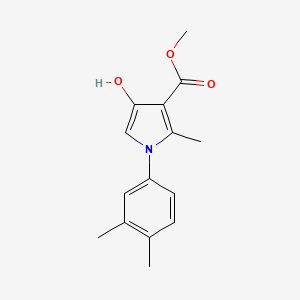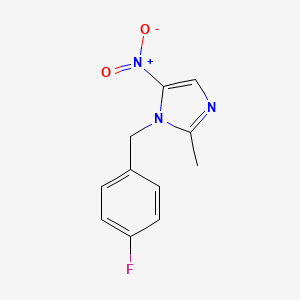
1-(3-bromobenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-phenylpiperazine belongs to the class of benzylpiperazine compounds. These compounds have been extensively studied due to their interesting chemical and physical properties and potential biological activities.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives involves complex chemical processes. For instance, the synthesis of a similar compound, 4-bromo-2,5-dimethoxybenzylpiperazine, was achieved using gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and synthesis from commercially available materials (Westphal et al., 2009).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives, including 1-(3-bromobenzyl)-4-phenylpiperazine, can be elucidated using NMR and X-ray crystallography. These techniques help in understanding the spatial arrangement of atoms and the configuration of the compound.
Chemical Reactions and Properties
Benzylpiperazine compounds exhibit various chemical reactions due to their functional groups. For instance, 1-(3-bromobenzyl)-4-phenylpiperazine might undergo reactions typical to bromobenzyl and phenylpiperazine moieties, such as substitution reactions.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their characterization. For example, different regioisomeric bromodimethoxy benzyl piperazines have been analyzed using GC-MS and FT-IR to understand their physical properties (Abdel-Hay et al., 2014).
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOJYAHHQFJTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263862 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5674808.png)
![ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5674811.png)
![cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5674828.png)
![1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine](/img/structure/B5674838.png)
![2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5674842.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine](/img/structure/B5674845.png)
![{3-(2-methoxyethyl)-1-[3-(methylsulfonyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5674853.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5674861.png)
![9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5674871.png)
![N-(4-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674878.png)

![7-[(3-methylisoxazol-5-yl)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5674896.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)